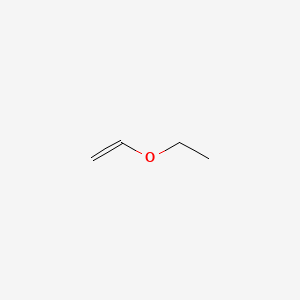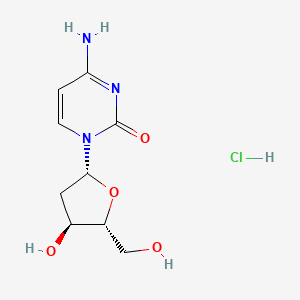
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidinylidene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the use of azomethine ylides and nitrostyrenes. One common method is the 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides to β-bromo-β-nitrostyrenes . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine (Et3N) in 1-propanol .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and renewable materials, can be applied to develop sustainable production methods .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-2-ylidene derivatives.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Bases: Such as triethylamine (Et3N) and sodium hydroxide (NaOH).
Major Products Formed
The major products formed from the reactions of this compound include highly substituted pyrrolidin-2-ylidene derivatives and pyrrol-2-ylidene derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and nanoparticles.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of polymer nanocomposites and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate include:
- (Z)-2-(1-methyl-pyrrolidin-2-ylidene)thiourea
- (Z)-2-(1,3-benzothiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
- (Z)-2-(1,3-benzoxazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
25219-53-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
ethyl 2-pyrrolidin-2-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
LHJWLENSDKDMPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCN1 |
Isomerische SMILES |
CCOC(=O)/C=C\1/CCCN1 |
Kanonische SMILES |
CCOC(=O)C=C1CCCN1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3422310.png)
![1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3422312.png)









